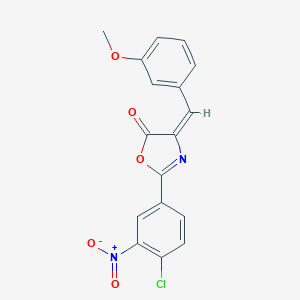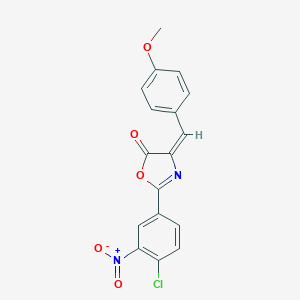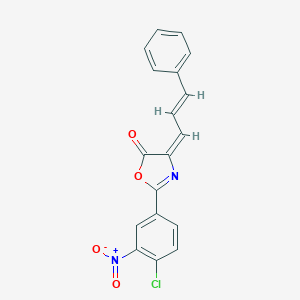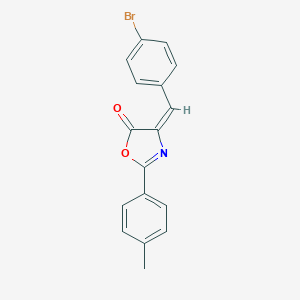![molecular formula C15H18ClNO B274007 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B274007.png)
3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known as CDMC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
科学的研究の応用
3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been extensively studied for its potential use as an anticancer agent. Studies have shown that 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one inhibits the growth of various cancer cells, including breast, lung, and pancreatic cancer cells. Additionally, 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
作用機序
The exact mechanism of action of 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is still under investigation. However, it is believed that 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one in laboratory experiments is its high purity and stability. This makes it easy to handle and store. However, one limitation of using 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is its relatively high cost, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. One area of interest is the development of new cancer therapies based on 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. Additionally, there is a need for further research into the mechanism of action of 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and its potential use in the treatment of other diseases such as neurodegenerative diseases and inflammatory disorders. Furthermore, there is a need for the development of more cost-effective synthesis methods for 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one to make it more accessible for research purposes.
Conclusion:
In conclusion, 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a promising chemical compound that has potential applications in various fields, particularly in the development of new cancer therapies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and to develop new applications for this compound.
合成法
The synthesis of 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves the reaction of 2-methylcyclohexanone with 5-chloro-2-nitroaniline in the presence of a reducing agent such as iron powder. The resulting product is then subjected to a catalytic hydrogenation process to yield 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. This method has been widely used in the laboratory to produce 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one in large quantities.
特性
製品名 |
3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one |
|---|---|
分子式 |
C15H18ClNO |
分子量 |
263.76 g/mol |
IUPAC名 |
3-(5-chloro-2-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18ClNO/c1-10-4-5-11(16)6-14(10)17-12-7-13(18)9-15(2,3)8-12/h4-7,17H,8-9H2,1-3H3 |
InChIキー |
AEPJAPJIHUUOQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=O)CC(C2)(C)C |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=O)CC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)

![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)

![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)


![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)

